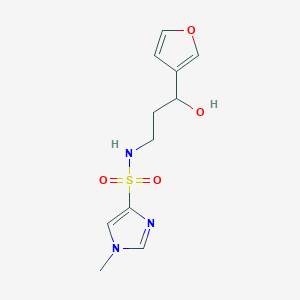

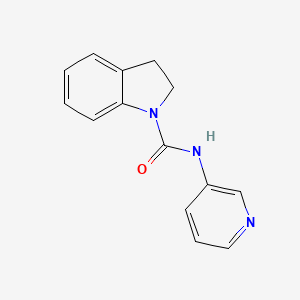

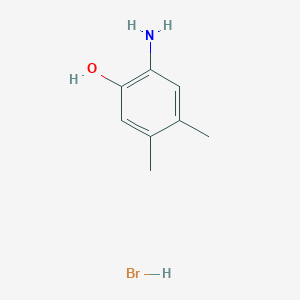

![molecular formula C14H15N5OS B2920453 5-propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891124-75-7](/img/structure/B2920453.png)

5-propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a chemical compound that has been found to have potential applications in scientific research. This compound is a member of the triazolopyrimidine class of compounds and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Anticancer Agents

The structural motif of thiazole, which is present in the compound’s structure, has been associated with a wide range of medicinal properties, including anticancer activity . Thiazole derivatives have been shown to exhibit efficacy against breast cancer cell lines, suggesting that our compound of interest could be explored for its potential antitumor properties .

Antimicrobial and Antiviral Applications

Thiazole derivatives also display antibacterial and antiviral activities . This implies that the compound could be investigated for its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli , as well as viruses like Herpes simplex .

OLED Material Design

The [1,2,4]triazolo[4,3-a]pyrimidine structure has been used in the design of efficient light-emitting materials for phosphorescent OLED (Organic Light-Emitting Diode) devices. This application is significant in the field of electronics and display technologies .

Explosive Materials

Some derivatives of [1,2,4]triazolo[4,3-b]pyrimidines have been identified as potential secondary explosives due to their insensitivity to external stimuli and good detonation performance . This suggests that our compound could be modified for applications in the field of materials science, particularly in developing safer explosive materials .

Enzyme Inhibition

The compound’s class has been associated with various enzyme inhibitory activities, including carbonic anhydrase inhibitors and cholinesterase inhibitors . These activities are important in the development of drugs for diseases such as glaucoma and Alzheimer’s disease, respectively .

Future Directions

: Multipurpose [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based energetic materials : A family of Zn(ii)/Cd(ii) halide systems incorporating 5,5′-di(pyridin-2-yl)-3,3′-bi(1,2,4-triazole) : Synthesis, structure, and fluorescence properties of coordination polymers incorporating the 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine ligand

Mechanism of Action

Target of Action

Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been identified as potential c-met kinase inhibitors . The c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration .

Mode of Action

Based on the information about similar compounds, it can be inferred that it might inhibit the activity of its target protein, potentially the c-met kinase . This inhibition could lead to a decrease in the signaling pathways that promote cell growth and survival .

Biochemical Pathways

If the compound acts as a c-met kinase inhibitor, it would affect pathways related to cell growth, survival, and migration . The inhibition of c-Met kinase can disrupt these pathways, potentially leading to a decrease in tumor growth .

Result of Action

If the compound acts as a c-met kinase inhibitor, it could potentially lead to a decrease in tumor growth .

properties

IUPAC Name |

5-propyl-3-(pyridin-2-ylmethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5OS/c1-2-5-11-8-12(20)16-13-17-18-14(19(11)13)21-9-10-6-3-4-7-15-10/h3-4,6-8H,2,5,9H2,1H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXXAKOQVSIHRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

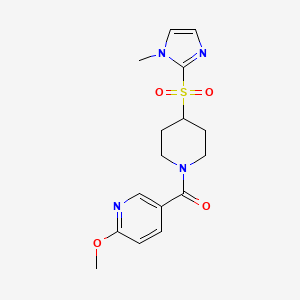

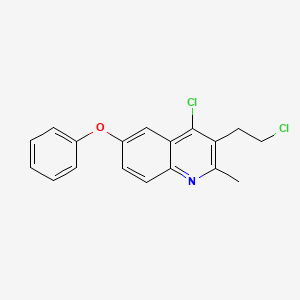

![(4-Bromothiophen-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2920379.png)

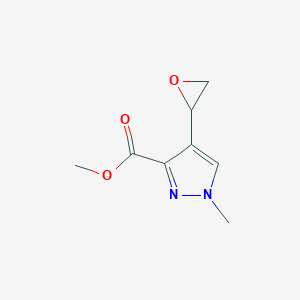

![[1-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol](/img/structure/B2920388.png)

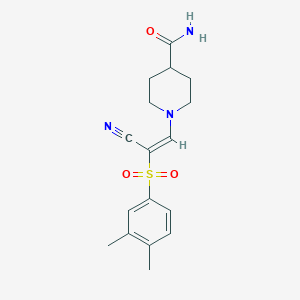

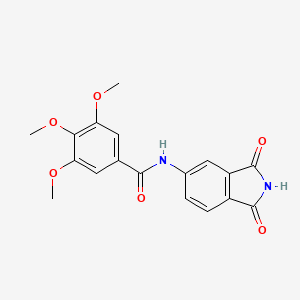

![2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2920389.png)

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide](/img/structure/B2920390.png)

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide](/img/structure/B2920391.png)